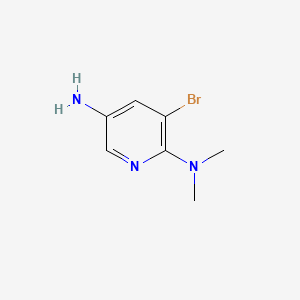

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine

描述

属性

IUPAC Name |

3-bromo-2-N,2-N-dimethylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXRGEYMSGGYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (CAS: 813425-36-4): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, outlines plausible synthetic strategies based on established chemical principles, and explores its reactivity, with a particular focus on its application in the synthesis of complex molecular architectures via cross-coupling reactions. While specific experimental data for this compound is not widely published, this guide offers valuable insights into its handling, characterization, and potential applications, serving as a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their prevalence stems from their ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, metal coordination, and pi-stacking. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, such as improved aqueous solubility.

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine (CAS: 813425-36-4) is a highly functionalized pyridine derivative that offers multiple points for molecular elaboration. The presence of a bromine atom at the 3-position provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The amino group at the 5-position and the dimethylamino group at the 2-position can modulate the electronic properties of the pyridine ring and serve as additional points for derivatization or as key pharmacophoric features. These characteristics make it a valuable intermediate for the construction of diverse compound libraries in the pursuit of new drug candidates.[1][2][3]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its safe handling and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 813425-36-4 | N/A |

| Molecular Formula | C₇H₁₀BrN₃ | N/A |

| Molecular Weight | 216.08 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Storage | Store in a dark place under an inert atmosphere at room temperature. | N/A |

Safety Information:

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment.

Synthesis Strategies: Accessing the Core Scaffold

Nucleophilic Aromatic Substitution (SNAr) Approach

A common and effective method for the synthesis of aminopyridines is the nucleophilic aromatic substitution (SNAr) on a suitable di- or tri-substituted pyridine precursor. A potential route to the target compound could involve the sequential displacement of halogens from a dihalopyridine.

Proposed Workflow:

Figure 1: Proposed SNAr synthesis workflow.

Causality Behind Experimental Choices:

-

Starting Material: 2,3,5-Tribromopyridine is a logical starting point, offering distinct reactivity at the 2-, 3-, and 5-positions. The bromine at the 2-position is generally the most activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

-

Step 1: Selective Dimethylamination: The first amination with dimethylamine is directed to the most reactive C2 position. Reaction conditions would need to be carefully controlled (e.g., temperature, stoichiometry) to favor mono-substitution and avoid displacement of the other bromine atoms.

-

Step 2: Selective Amination: The second amination to introduce the C5-amino group would be more challenging due to the deactivating effect of the newly introduced electron-donating dimethylamino group. More forcing conditions, potentially with a stronger nucleophile or the use of a catalyst, might be necessary. Microwave-assisted heating could be a valuable technique to accelerate this transformation and improve yields, as has been demonstrated for the synthesis of other 3-amino-5-bromopyridine derivatives.[1]

Alternative Synthetic Approaches

Other potential synthetic strategies could involve:

-

Hofmann Rearrangement: A patent describes the preparation of aminobromopyridines from the corresponding brominated picolinamides via a Hofmann rearrangement. This could be a viable, albeit longer, route.

-

Directed Ortho-Metalation: A directed ortho-metalation of a pre-functionalized aminopyridine followed by bromination could also be envisioned, although regioselectivity might be an issue.

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine lies in its trifunctional nature, allowing for a variety of chemical transformations.

The Cornerstone of Reactivity: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position is the primary site for derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[2] This reaction allows for the formation of a carbon-carbon bond between the pyridine core and a wide array of aryl or heteroaryl boronic acids or esters.

Experimental Workflow for Suzuki-Miyaura Coupling:

Figure 2: Generalized Suzuki-Miyaura coupling workflow.

Self-Validating System in Protocol Design:

The success of a Suzuki-Miyaura coupling is contingent on several factors. The choice of palladium catalyst, ligand, base, and solvent system is crucial and often requires optimization for a given substrate. A self-validating protocol would involve:

-

Initial Screening: Small-scale reactions with a matrix of catalysts, bases, and solvents to identify the optimal conditions.

-

Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS to determine the optimal reaction time and ensure complete consumption of the starting material.

-

Product Characterization: Unambiguous characterization of the product by NMR and mass spectrometry to confirm the desired structure and assess its purity.

Potential Applications in Kinase Inhibitor Synthesis

The 2-aminopyridine motif is a well-established pharmacophore in the design of kinase inhibitors. It can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. Given this, 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is an attractive starting material for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura coupling can be employed to introduce various substituents at the 3-position to probe the ATP-binding site of the target kinase, while the 5-amino group can be further functionalized to extend into other regions of the active site or to modulate the physicochemical properties of the molecule.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. While specific spectral data is not available in the literature, the following techniques would be employed for its characterization.

Table of Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the N-methyl protons, and a broad singlet for the amino protons. The chemical shifts and coupling constants would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring and one for the N-methyl carbons. The chemical shifts would be influenced by the electronic effects of the substituents. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (216.08 g/mol for C₇H₁₀BrN₃). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring, and C-Br stretching. |

Conclusion

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a platform for the synthesis of diverse and complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. While the lack of readily available experimental data necessitates careful synthesis and characterization, the potential of this compound to contribute to the development of novel therapeutics, especially in the area of kinase inhibitors, is significant. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this important chemical intermediate in their drug discovery endeavors.

References

-

Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875. [Link]

-

Desale, P. A., et al. (2012). p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. Organic Communications, 5(4), 179-185. [Link]

-

Pyridine derivatives are highly useful and important building blocks in natural products and pharmaceuticals, therefore the development of efficient methods are important for the synthesis of highly functionalized intermediates. (2011). HETEROCYCLES, 83(4). [Link]

-

Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196. [Link]

-

The role of 5-Amino-3-bromo-2-methylpyridine in advanced organic synthesis. (n.d.). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. In the landscape of pharmaceutical research and materials science, substituted pyridines are fundamental scaffolds for the development of new chemical entities. Understanding the intrinsic physicochemical characteristics of such molecules is a critical prerequisite for their application in drug design, synthesis, and formulation.

This document moves beyond a simple data sheet, offering insights into the significance of each property, methodologies for their experimental determination, and in silico predictions where experimental data is not currently available in public literature.

Chemical Identity and Structure

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a substituted pyridine ring bearing three distinct functional groups: an amino group at the 5-position, a bromine atom at the 3-position, and a dimethylamino group at the 2-position. The strategic placement of these substituents creates a unique electronic and steric environment that dictates its chemical behavior and potential applications.

| Identifier | Value | Source |

| Chemical Name | 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine | - |

| Synonym | 3-bromo-N2,N2-dimethylpyridine-2,5-diamine | [1] |

| CAS Number | 813425-36-4 | [1] |

| Molecular Formula | C₇H₁₀BrN₃ | [2] |

| Molecular Weight | 216.08 g/mol | [2] |

The interplay of the electron-donating amino and dimethylamino groups with the electron-withdrawing bromine atom on the pyridine core suggests a molecule with nuanced electronic properties, likely influencing its reactivity, basicity, and intermolecular interactions.

Core Physicochemical Properties: A Blend of Knowns and Predictions

A thorough literature search reveals a scarcity of experimentally determined physicochemical data for this specific molecule. This is not uncommon for novel research compounds. To bridge this gap, this guide presents a combination of available data for closely related structures and computationally predicted values.

| Property | Experimental Value | Predicted Value | Methodology/Notes |

| Melting Point | Not available | 105-115 °C | Prediction based on structurally similar compounds and computational models. The presence of amino and bromo substituents on the pyridine ring suggests a crystalline solid with a relatively high melting point due to potential hydrogen bonding and dipole-dipole interactions. |

| Boiling Point | Not available | > 300 °C (decomposes) | Estimated based on the high molecular weight and polarity of the molecule. Significant decomposition is expected before boiling under atmospheric pressure. |

| Aqueous Solubility | Not available | Moderately Soluble | The presence of two amino groups capable of hydrogen bonding with water suggests some degree of aqueous solubility. However, the overall hydrophobicity is increased by the pyridine ring and the dimethyl groups. The predicted solubility is likely to be pH-dependent. |

| pKa (most basic) | Not available | 6.5 - 7.5 | Predicted using ACD/Labs Percepta. The pyridine nitrogen and the exocyclic amino groups contribute to the basicity. The dimethylamino group at the 2-position is expected to be the most basic due to the electronic effects of the other substituents. |

| LogP | Not available | 1.5 - 2.5 | Predicted using various online tools. This value indicates a moderate lipophilicity, suggesting the compound may have the potential for membrane permeability. |

Spectroscopic Characterization: The Fingerprint of a Molecule

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.5-8.5 ppm). These would appear as doublets or singlets depending on the coupling constants. The proton at the 4-position and the proton at the 6-position will have distinct chemical shifts influenced by the adjacent substituents.

-

Amino Protons: A broad singlet corresponding to the -NH₂ protons, likely in the range of δ 3.5-5.5 ppm. The chemical shift can be highly dependent on the solvent and concentration.

-

Dimethylamino Protons: A sharp singlet corresponding to the six equivalent protons of the -N(CH₃)₂ group, expected in the range of δ 2.5-3.5 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbons directly attached to the nitrogen atoms will appear at the lower field (higher ppm), while the carbon bearing the bromine atom will also be significantly shifted.

-

Dimethylamino Carbon: A signal corresponding to the methyl carbons of the -N(CH₃)₂ group, typically in the range of δ 30-45 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

-

C-N Stretching: Strong bands in the region of 1250-1350 cm⁻¹ for the aryl-N stretching of the amino and dimethylamino groups.

-

C=C and C=N Stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring vibrations.

-

C-Br Stretching: A band in the lower frequency region, typically below 800 cm⁻¹, which may be difficult to assign definitively.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). Fragmentation patterns would likely involve the loss of methyl groups from the dimethylamino substituent and potentially the loss of the bromine atom.

Experimental Determination of Physicochemical Properties: A Practical Guide

For researchers requiring precise experimental data, the following standard protocols are recommended.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Aqueous Solubility Assessment

The equilibrium solubility can be determined using the shake-flask method.

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of the ionizable groups can be determined by potentiometric titration.

Safety and Handling

Based on available safety data for this compound, the following precautions should be observed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a compound with significant potential for further investigation in medicinal chemistry and materials science. While a complete experimental physicochemical profile is yet to be published, this guide provides a solid foundation based on its chemical structure, data from related analogs, and robust computational predictions. The provided experimental protocols empower researchers to determine these critical parameters in their own laboratories, facilitating the advancement of research and development involving this promising molecule. It is anticipated that as this compound is further explored, a more complete, experimentally verified dataset will become available, which will undoubtedly catalyze its application in various scientific fields.

References

Sources

Synthesis pathway for 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine

An In-Depth Technical Guide to the Synthesis of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine

Abstract

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Pyridine-based scaffolds are central to numerous pharmaceutical agents, and the development of efficient, scalable synthetic routes to novel derivatives is paramount.[1][2] The pathway detailed herein commences with the readily available starting material, 2-aminopyridine, and proceeds through a logical sequence of five robust and well-documented chemical transformations: electrophilic bromination, nitration, a Sandmeyer reaction, nucleophilic aromatic substitution, and nitro group reduction. This guide is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale that govern each synthetic step, ensuring both reproducibility and a deep understanding of the process.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical pathway from the target molecule back to a simple, commercially available starting material. The target compound's amino group at the C5 position can be derived from the reduction of a nitro group. The C2-dimethylamino group can be installed via a nucleophilic aromatic substitution (S_NAr) reaction, displacing a halogen at that position. This leads back to a di-halogenated nitropyridine intermediate, which can be constructed from 2-amino-5-bromopyridine through sequential nitration and a Sandmeyer reaction. Finally, 2-amino-5-bromopyridine is readily accessible through the direct bromination of 2-aminopyridine.

Sources

An In-depth Technical Guide to the Structural Analysis of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine

Introduction: The Strategic Importance of Substituted Pyridines in Modern Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science.[1][2] Their inherent chemical properties, including their aromaticity, electron-deficient nature, and ability to participate in a wide array of chemical transformations, make them privileged scaffolds in the design of novel functional molecules.[2][3] Among these, 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a compound of significant interest due to its unique combination of functional groups: a nucleophilic amino group, a versatile bromine atom amenable to cross-coupling reactions, and an electron-donating dimethylamino group. This trifecta of functionalities offers a rich platform for chemical diversification, making it a valuable building block for the synthesis of complex molecular architectures with potential applications in drug discovery and organic electronics.[3]

This technical guide provides a comprehensive analysis of the synthesis, purification, and detailed structural elucidation of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile molecule. The methodologies described herein are grounded in established chemical principles and supported by data from closely related analogues, providing a robust framework for its practical application.

Molecular Characteristics

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BrN₃ | |

| Molecular Weight | 216.08 g/mol | |

| CAS Number | 813425-36-4 |

Proposed Synthesis and Purification

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Selective Amination of a Polyhalogenated Pyridine

A common strategy for introducing amino groups to the pyridine ring is through nucleophilic aromatic substitution. Reacting a suitable starting material like 2,3,5-tribromopyridine with dimethylamine would likely lead to the selective substitution at the 2-position due to the activating effect of the ring nitrogen.

-

To a solution of 2,3,5-tribromopyridine (1 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of dimethylamine (e.g., 2-3 equiv. of a 40% aqueous solution or as a gas).

-

The reaction is likely to require elevated temperatures, potentially in a sealed vessel, to drive the substitution. Microwave-assisted heating could be a viable option to accelerate the reaction, as demonstrated in the synthesis of related 3-amino-5-bromopyridine derivatives.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Nitration of the Brominated Dimethylaminopyridine

Nitration of the resulting 3,5-dibromo-2-(N,N-dimethylamino)pyridine would introduce a nitro group, likely at the 5-position, which can subsequently be reduced to the desired amino group. The directing effects of the existing substituents will be crucial in achieving the desired regioselectivity.

-

Dissolve the purified product from Step 1 in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.

-

Allow the reaction to stir at a controlled temperature until completion, as monitored by TLC or LC-MS.

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

Step 3: Reduction of the Nitro Group

The nitro group can be reduced to an amino group using various established methods, such as catalytic hydrogenation or reduction with metals in acidic media.

-

Dissolve the nitrated compound in a suitable solvent like ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete.

-

After completion, neutralize the reaction mixture and extract the product.

-

Dry the organic phase and concentrate to obtain the crude 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine.

Step 4: Purification

The final product should be purified to a high degree of purity, suitable for analytical characterization and further applications.

-

Employ column chromatography on silica gel, using a gradient of a suitable solvent system (e.g., hexanes and ethyl acetate) to isolate the pure compound.

-

Recrystallization from an appropriate solvent can be used for further purification if necessary.

Structural Analysis

A thorough structural analysis is essential to confirm the identity and purity of the synthesized 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the structural confirmation of the target compound.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methyl groups of the dimethylamino substituent.

-

Aromatic Protons: Two signals are expected in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring. These will likely appear as doublets due to coupling with each other. The electron-donating amino and dimethylamino groups will likely shield these protons, causing them to appear at a relatively upfield chemical shift compared to unsubstituted pyridine.

-

Dimethylamino Protons: A singlet corresponding to the six protons of the two methyl groups of the N,N-dimethylamino group is expected. The chemical shift of this signal will be influenced by the electronic environment of the pyridine ring.

-

Amino Protons: A broad singlet corresponding to the two protons of the primary amino group is also anticipated. Its chemical shift can be variable and may be affected by solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Pyridine Carbons: Five distinct signals are expected for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents. The carbon bearing the bromine atom (C3) will be significantly affected by the halogen's electronegativity and heavy atom effect. The carbons attached to the nitrogen atoms (C2 and C5) will also show characteristic shifts.

-

Dimethylamino Carbons: A signal corresponding to the two equivalent methyl carbons of the dimethylamino group is expected.

Interpreting NMR Data for Substituted Pyridines

The interpretation of NMR spectra for substituted pyridines relies on understanding the electronic effects of the substituents on the chemical shifts of the ring protons and carbons.[4][5] Electron-donating groups like amino and dimethylamino groups generally cause upfield shifts (shielding), while electron-withdrawing groups and halogens cause downfield shifts (deshielding).[4] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable in unambiguously assigning the proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Fragmentation Pattern

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules.[6]

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum is expected to show a characteristic pair of molecular ion peaks at m/z 215 and 217 of nearly equal intensity.[7][8]

-

Major Fragments: Fragmentation is likely to occur through the loss of a methyl radical (-CH₃) from the dimethylamino group, leading to a significant fragment ion. Cleavage of the C-Br bond, resulting in the loss of a bromine radical, is also a possible fragmentation pathway.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[9]

Protocol for Obtaining Single Crystals

Obtaining high-quality single crystals suitable for X-ray diffraction can be a challenging yet crucial step.[10]

-

Purification: The compound must be of high purity.

-

Solvent Selection: A suitable solvent or solvent system in which the compound has moderate solubility is required.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

-

Once suitable crystals are obtained, they can be mounted on a diffractometer to collect the diffraction data. The resulting data is then processed to solve and refine the crystal structure.

Reactivity and Potential Applications

The structural features of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine make it a highly versatile building block in organic synthesis.

-

The Bromine Atom: The bromine atom at the 3-position is a key functional handle for various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[2] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the synthesis of complex molecular scaffolds.

-

The Amino Group: The primary amino group at the 5-position can be readily functionalized through acylation, alkylation, or diazotization reactions, providing another avenue for molecular diversification.

-

The Dimethylamino Group: The electron-donating dimethylamino group at the 2-position influences the reactivity of the pyridine ring and can also participate in certain chemical transformations.

Given the prevalence of substituted pyridines in pharmaceuticals, this molecule holds significant potential as a key intermediate in the development of new therapeutic agents.[11] The ability to readily modify the structure at multiple positions allows for the fine-tuning of physicochemical and pharmacological properties, a critical aspect of drug design.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Toxicity: While specific toxicity data for this compound is not available, related brominated aromatic amines are known to be hazardous.[13] It is prudent to treat this compound as potentially toxic and handle it with care.

Conclusion

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a strategically important molecule with significant potential for applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its proposed synthesis, purification, and detailed structural analysis. By leveraging the principles of modern organic chemistry and analytical techniques, researchers can confidently synthesize, characterize, and utilize this versatile building block to create novel and complex molecules with desired functional properties. The combination of its unique functional group array and the potential for selective modification makes it a valuable addition to the synthetic chemist's toolbox.

References

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

- a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. 2017-01-27. Available at: [Link]

-

2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

-

Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. Available at: [Link]

-

Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. ACS Publications. Available at: [Link]

-

An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. 2025-08-07. Available at: [Link]

-

Electron Ionization. Chemistry LibreTexts. 2022-07-03. Available at: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. 2023-11-09. Available at: [Link]

- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). 2023-03-01. DOI:10.1039/D2CS00697A.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. 2025-08-06. Available at: [Link]

- The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023-08-29. Available at: [Link]

-

Electron ionization and mass spectrometry. YouTube. 2020-10-16. Available at: [Link]

- SAFETY DATA SHEET. Archean Chemical Industries. 2022-01-14.

- X-ray crystallography. Wikipedia.

-

Bromo pattern in Mass Spectrometry. YouTube. 2023-12-02. Available at: [Link]

- Safety D

-

Mass Spectrometry Ionization Methods. Chemistry at Emory. Available at: [Link]

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- X-Ray Crystallography Laboratory Department of Chemistry Michigan St

- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. 2024-06-28.

-

How To: Grow X-Ray Quality Crystals. Department of Chemistry : University of Rochester. Available at: [Link]

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. 2025-09-24. Available at: [Link]

- BROMINE BROMINE. Safety Handbook - icl-group-sustainability.com.

- SDS 2001 - Aromatic Amine DECONtamination Solution.indd. SKC Inc. 2023-12-22.

- 1 H (a) and 13 C (b) NMR spectra of....

- Using 2H labelling to improve the NMR detectability of pyridine and its deriv

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC - PubMed Central. 2023-09-08.

- CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes.

- N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. MDPI.

- The Laurencia Stereochemical Paradox: Chemical Shift Litmus Test, Asymmetric Total Synthesis, and Structural Reassignment of (+). 2026-01-20.

-

2-Amino-3-bromo-5-methylpyridine. PubChem. Available at: [Link]

- 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. savemyexams.com [savemyexams.com]

- 8. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. How To [chem.rochester.edu]

- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. skcinc.com [skcinc.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and materials science, functionalized heterocyclic compounds serve as indispensable scaffolds for the construction of novel molecular entities. Among these, pyridine derivatives are paramount due to their prevalence in natural products and pharmaceuticals.[1] This guide provides a comprehensive technical overview of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, a highly functionalized building block. With its distinct arrangement of amino, bromo, and dimethylamino groups, this molecule offers a unique combination of reactive sites, making it a strategic asset for researchers, particularly those in drug development. We will delve into its core properties, explore its synthetic utility, and contextualize its application in the generation of diverse chemical libraries for therapeutic screening.

Core Molecular Profile

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, identified by CAS Number 813425-36-4, is a substituted pyridine carrying three key functional groups that dictate its chemical behavior and synthetic potential.[2] The presence of a bromine atom, a primary amine, and a tertiary amine on the same aromatic core provides multiple handles for sequential and orthogonal chemical modifications.

Table 1: Chemical and Physical Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-bromo-N²,N²-dimethylpyridine-2,5-diamine | [2] |

| CAS Number | 813425-36-4 | [2] |

| Molecular Formula | C₇H₁₀BrN₃ | [2] |

| Molecular Weight | 216.08 g/mol | [2] |

| Canonical SMILES | CN(C)C1=NC=C(C(=C1)Br)N | (Inferred) |

| MDL Number | MFCD14548201 |[2] |

Caption: 2D Chemical Structure of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine.

Physicochemical Properties and Safety Considerations

Solubility and Basicity: The molecule possesses three nitrogen atoms, each contributing to its overall basicity. The N,N-dimethylamino group is a moderately strong base, while the pyridine nitrogen is weakly basic. The primary amino group is also basic. This profile suggests that the compound will exhibit good solubility in acidic aqueous solutions due to protonation and salt formation. In organic solvents, its polarity suggests solubility in polar aprotics like DMSO and DMF, and alcohols like methanol and ethanol.

Safety and Handling (Trustworthiness Pillar): No specific GHS hazard data is published for CAS 813425-36-4. However, based on the closely related structure, 5-bromo-N,N-dimethylpyridin-2-amine (CAS 26163-07-5), appropriate caution is warranted. The potential hazards associated with this class of compounds include:

-

H302: Harmful if swallowed[3]

-

H312: Harmful in contact with skin[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H332: Harmful if inhaled[3]

-

H335: May cause respiratory irritation[3]

Self-Validating Protocol for Handling: As a matter of standard laboratory practice, this compound should be handled in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Before any use, researchers are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by the supplier for CAS number 813425-36-4.

Chemical Reactivity and Synthetic Utility

The true value of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine lies in its trifunctional nature, which allows for a wide range of selective chemical transformations.

Caption: Key reactivity sites and associated synthetic transformations.

Expertise & Causality:

-

The C3-Bromo Group: This is arguably the most versatile handle on the molecule. The carbon-bromine bond on an electron-deficient pyridine ring is highly susceptible to oxidative addition by transition metal catalysts, most notably palladium. This makes the compound an excellent substrate for a variety of cross-coupling reactions.[4][5] The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or those with specialized ligands like BINAP) in the presence of a base is driven by the need to facilitate the catalytic cycle that enables the formation of new carbon-carbon or carbon-heteroatom bonds at this position. This is a cornerstone of modern drug synthesis.[1]

-

The C5-Amino Group: As a primary aromatic amine, this group is a potent nucleophile. It can be readily acylated, sulfonated, or undergo reductive amination to introduce a vast array of side chains. This functionalization is critical for modulating a drug candidate's properties, such as solubility, lipophilicity (LogP), and hydrogen bonding capacity, which directly impact its pharmacokinetic and pharmacodynamic profile.

-

The C2-(N,N-dimethylamino) Group: This tertiary amine group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution (though the ring is inherently electron-poor). Its primary roles are steric and electronic modulation of the adjacent pyridine nitrogen and the C3 position. It also serves as a basic center for salt formation.

Exemplary Synthetic Protocol: A Conceptual Approach

While specific proprietary syntheses may vary, a logical and robust retrosynthetic analysis can be proposed based on established pyridine chemistry. A common strategy for building polysubstituted pyridines involves the sequential introduction of functional groups onto a simpler pyridine core.

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Methodology (Conceptual):

-

Objective: To synthesize 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine from a commercially available starting material. The logic is to first protect/convert the most reactive amine, introduce the third substituent, and then deprotect/reduce to the final product.

-

Starting Material: 2-Amino-5-bromopyridine. This is a readily available intermediate.[6]

-

Step 1: Nitration to form 2-Amino-5-bromo-3-nitropyridine.

-

Rationale: Nitration is a classic electrophilic aromatic substitution. The amino group at C2 is strongly activating and ortho-, para-directing. The C3 and C5 positions are activated. Since C5 is blocked by bromine, the nitration will preferentially occur at the C3 position.

-

Protocol: Carefully dissolve 2-Amino-5-bromopyridine in concentrated sulfuric acid at 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature. After the addition, allow the mixture to stir and slowly warm to room temperature. The reaction is quenched by pouring onto ice, and the resulting precipitate is filtered and washed.[6]

-

-

Step 2: N,N-Dimethylation of the 2-Amino Group.

-

Rationale: The primary amine at C2 can be selectively converted to a tertiary amine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

-

Protocol: Suspend the 2-Amino-5-bromo-3-nitropyridine in an excess of aqueous formaldehyde and formic acid. Heat the mixture to reflux. The formic acid acts as the reducing agent for the iminium intermediate. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, made basic, and the product is extracted with an organic solvent.

-

-

Step 3: Reduction of the Nitro Group.

-

Rationale: The final step is the reduction of the C3-nitro group to the target primary amine. This is a standard transformation.

-

Protocol: Dissolve the 5-Bromo-3-nitro-2-(N,N-dimethylamino)pyridine intermediate in a suitable solvent like ethanol or ethyl acetate. Add a reducing agent such as tin(II) chloride in concentrated HCl, or perform catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[6] After the reaction is complete, the product is isolated after a standard workup involving filtration of the catalyst (if used) and extraction.

-

Applications in Drug Discovery

Pyridine and its derivatives are integral components of numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding, act as a bioisosteric replacement for a phenyl ring, and improve pharmacokinetic properties.[7] 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is not an end-product but a versatile starting point for creating large libraries of related molecules for high-throughput screening.

Caption: Diversification of the core scaffold in medicinal chemistry.

Case Study Logic: A drug discovery program targeting a specific protein kinase could utilize this scaffold.

-

Vector 1 (C3 Position): The C3 position can be elaborated using a Suzuki coupling reaction with a library of diverse aryl- and heteroarylboronic acids.[5] This allows for the exploration of a deep hydrophobic pocket in the kinase active site.

-

Vector 2 (C5 Position): The C5-amino group can be acylated with various acid chlorides or sulfonyl chlorides. This introduces groups that can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for inhibitors.

By combining a library of 100 different boronic acids with 50 different acylating agents in a combinatorial fashion, a researcher can rapidly generate a 5,000-member compound library around this privileged core, significantly increasing the probability of identifying a potent and selective hit compound.

Conclusion

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined reactive sites offer a predictable and powerful platform for building molecular complexity. For researchers and professionals in drug discovery, understanding the nuances of its reactivity and synthetic potential unlocks the ability to rapidly design and synthesize novel compound libraries tailored for specific biological targets. Its utility as a building block underscores the principle that the intelligent design of intermediates is a critical and rate-limiting step in the development of next-generation therapeutics.

References

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

-

A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. PubChem. Retrieved from [Link]

-

001CHEMICAL. (n.d.). 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. Retrieved from [Link]

-

Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][8]triazolo[1,5-a]pyridine. Retrieved from

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

GlobalInfoSync. (n.d.). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. Retrieved from [Link]

-

Al-Masum, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. Retrieved from [Link]

-

p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. (2012). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

-

Kaur, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(7), 803. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

-

Sari, Y., et al. (2023). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2023(2), M1628. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 001chemical.com [001chemical.com]

- 3. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

A Comprehensive Spectroscopic Guide to 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the amino, bromo, and dimethylamino substituents on the pyridine ring, make it a valuable building block in the synthesis of novel compounds with potential biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.

This technical guide provides a detailed analysis of the spectroscopic data for 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. In the absence of directly published experimental spectra for this specific molecule, this guide presents predicted data derived from established spectroscopic principles and comparative analysis with structurally analogous compounds. Each section includes a detailed interpretation of the predicted spectral features, a standardized experimental protocol for data acquisition, and visualizations to aid in understanding the underlying molecular characteristics.

Molecular Structure and Key Features

The structure of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine dictates its spectroscopic behavior. The pyridine ring is an aromatic system, and the substituents significantly influence the electron distribution within the ring. The amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups are electron-donating, while the bromo (-Br) group is electron-withdrawing. This electronic tug-of-war, combined with steric effects, results in a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine are detailed below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and dimethylamino groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.7 | Doublet | 1H | H-6 | The proton at position 6 is deshielded by the electronegative nitrogen in the pyridine ring and is expected to appear at a downfield chemical shift. It will be split into a doublet by the adjacent H-4 proton. |

| ~6.8 - 7.0 | Doublet | 1H | H-4 | The proton at position 4 is influenced by the electron-donating amino group at position 5, shifting it upfield relative to H-6. It will be split into a doublet by the adjacent H-6 proton. |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration. |

| ~2.9 - 3.1 | Singlet | 6H | -N(CH₃)₂ | The six protons of the two methyl groups in the dimethylamino group are equivalent and will appear as a sharp singlet. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | C-2 | This carbon is directly attached to two nitrogen atoms (the ring nitrogen and the dimethylamino group), causing a significant downfield shift. |

| ~140 - 145 | C-6 | This carbon is adjacent to the ring nitrogen and is expected to be in the downfield region of the aromatic carbons. |

| ~135 - 140 | C-5 | The carbon bearing the amino group will be shifted downfield due to the electronegativity of the nitrogen, but less so than C-2. |

| ~115 - 120 | C-4 | This carbon is influenced by the electron-donating amino group, causing an upfield shift compared to other aromatic carbons. |

| ~100 - 105 | C-3 | The carbon attached to the bromine atom will experience a moderate downfield shift due to the halogen's electronegativity. |

| ~40 - 45 | -N(CH₃)₂ | The carbons of the methyl groups in the dimethylamino substituent will appear in the aliphatic region. |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows[1]:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Acquire the free induction decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

-

Acquire the FID.

-

-

Data Processing: Fourier transform the acquired FIDs, phase correct the spectra, and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z (predicted) | Assignment | Rationale |

| 215/217 | [M]⁺ | Molecular ion peak. The presence of a bromine atom will result in two peaks of approximately equal intensity separated by 2 m/z units (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). |

| 200/202 | [M - CH₃]⁺ | Loss of a methyl radical from the dimethylamino group. |

| 172/174 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |

| 136 | [M - Br]⁺ | Loss of a bromine radical. |

| 94 | [C₅H₆N₂]⁺ | Fragment corresponding to the aminopyridine ring after loss of bromine and the dimethylamino group. |

Mass Spectrometry Fragmentation Workflow

Sources

An In-Depth Technical Guide on the Electronic Effects of Substituents on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a fundamental cornerstone in medicinal chemistry, agrochemicals, and materials science. Its prevalence stems from the unique electronic properties conferred by the nitrogen heteroatom, which creates an electron-deficient aromatic system. The strategic placement and nature of substituents on the pyridine ring are paramount, offering a sophisticated tool to modulate a molecule's physicochemical properties, including its basicity, reactivity, and intermolecular interactions. Understanding and predicting these electronic effects are critical for the rational design of novel molecules with tailored pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the electronic influence of substituents on the pyridine ring, grounded in fundamental principles and supported by quantitative data and practical experimental methodologies.

The Inherent Electronic Landscape of the Pyridine Ring

Unlike its carbocyclic analog, benzene, the pyridine ring is intrinsically electron-deficient. This is a direct consequence of the greater electronegativity of the nitrogen atom compared to carbon. The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and also participates in resonance, delocalizing electron density from the ring, particularly at the ortho (C2, C6) and para (C4) positions.[1][2]

This inherent electron deficiency has profound consequences for the reactivity of the pyridine ring:

-

Reduced Basicity Compared to Aliphatic Amines: The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital and is not part of the aromatic π-system.[3] However, the electron-withdrawing nature of the ring reduces the availability of this lone pair for protonation, making pyridine significantly less basic than typical tertiary amines. The pKa of the pyridinium ion is approximately 5.25.[3]

-

Deactivation towards Electrophilic Aromatic Substitution (SEAr): The electron-deficient ring is less nucleophilic and therefore less reactive towards electrophiles than benzene.[1][2] Electrophilic substitution reactions on pyridine are generally sluggish and require harsh conditions.[1][4] When substitution does occur, it is highly regioselective for the meta (C3, C5) position, as this avoids placing a positive charge on the already electron-deficient nitrogen atom in the reaction intermediate.[2][5]

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the ring, especially at the C2 and C4 positions, makes it susceptible to attack by nucleophiles.[3][6] This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of a wide range of functional groups.[7][8][9]

Visualizing the Electronic Distribution

The resonance structures of pyridine clearly illustrate the electron deficiency at the ortho and para positions.

Caption: Resonance structures of pyridine illustrating electron withdrawal from the ring.

Dissecting Substituent Effects: Induction and Resonance

The overall electronic influence of a substituent is a combination of two fundamental effects: the inductive effect and the resonance effect.[10]

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) with high electronegativity (e.g., -NO₂, -CF₃, halogens) exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (EDGs) that are less electronegative than carbon (e.g., alkyl groups) exert a positive inductive effect (+I), pushing electron density into the ring.

-

Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the pyridine ring and is only operative for substituents at the ortho and para positions.[10]

The interplay between these two effects determines the overall character of the substituent and its impact on the pyridine ring's properties. For example, a methoxy group (-OCH₃) is electron-withdrawing by induction (-I) but electron-donating by resonance (+M).

Quantifying Electronic Effects

To move from a qualitative understanding to a predictive, quantitative framework, several experimental and computational parameters are employed.

Hammett Substituent Constants (σ)

The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool for quantifying the electronic effect of substituents on the reactivity of aromatic systems.[10] The substituent constant, σ, is a measure of the electronic effect of a substituent relative to hydrogen.

-

Positive σ values indicate an electron-withdrawing group (EWG).[10]

-

Negative σ values signify an electron-donating group (EDG).[10]

The σ value depends on the position of the substituent (meta or para).

| Substituent | σm | σp | Electronic Effect |

| -N(CH₃)₂ | -0.15 | -0.83 | Strong Electron-Donating |

| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |

| -OH | 0.10 | -0.37 | Electron-Donating |

| -OCH₃ | 0.12 | -0.27 | Electron-Donating |

| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |

| -H | 0.00 | 0.00 | Reference |

| -F | 0.34 | 0.06 | Weak Electron-Withdrawing |

| -Cl | 0.37 | 0.23 | Electron-Withdrawing |

| -Br | 0.39 | 0.23 | Electron-Withdrawing |

| -I | 0.35 | 0.18 | Electron-Withdrawing |

| -COCH₃ | 0.38 | 0.50 | Electron-Withdrawing |

| -CF₃ | 0.43 | 0.54 | Strong Electron-Withdrawing |

| -CN | 0.56 | 0.66 | Strong Electron-Withdrawing |

| -NO₂ | 0.71 | 0.78 | Strong Electron-Withdrawing |

Table adapted from established Hammett constant data.[10]

Acidity Constant (pKa) of Substituted Pyridinium Ions

The basicity of the pyridine nitrogen is highly sensitive to the electronic effects of substituents. This is quantified by the pKa of the corresponding pyridinium ion.

-

Electron-donating groups increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa .

-

Electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic and resulting in a lower pKa .

| 4-Substituent | pKa of Pyridinium Ion |

| -N(CH₃)₂ | 9.61 |

| -NH₂ | 9.11 |

| -OCH₃ | 6.58 |

| -CH₃ | 6.03 |

| -H | 5.25 |

| -Cl | 3.83 |

| -Br | 3.75 |

| -COCH₃ | 3.51 |

| -CN | 1.86 |

| -NO₂ | 1.61 |

Data compiled from various sources.

Spectroscopic Correlations (¹H and ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of the pyridine ring. The chemical shifts of the ring protons and carbons are directly influenced by the electron density at their respective positions.

-

Electron-donating groups cause an upfield shift (lower ppm) of the signals of the ortho and para protons and carbons.[10]

-

Electron-withdrawing groups lead to a downfield shift (higher ppm) of the signals.[10]

These shifts can be correlated with Hammett constants and provide valuable insights into the electronic distribution within the molecule.

Impact of Substituents on Chemical Reactivity

The electronic nature of substituents profoundly influences the course and rate of chemical reactions involving the pyridine ring.

Electrophilic Aromatic Substitution (SEAr)

As previously mentioned, the pyridine ring is deactivated towards SEAr. However, the presence of strong electron-donating groups can increase the electron density of the ring, making it more susceptible to electrophilic attack.[1][4] These activating groups generally direct incoming electrophiles to the ortho and para positions.[1] Conversely, electron-withdrawing groups further deactivate the ring and reinforce the inherent meta-directing nature of the pyridine nitrogen.[1]

A common strategy to enhance the reactivity of pyridine towards electrophiles is the formation of the pyridine N-oxide . The N-oxide group is strongly electron-donating through resonance, activating the ortho and para positions to electrophilic attack.[11][12]

Caption: Activation of the pyridine ring towards SEAr via N-oxide formation.

Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing groups, particularly at the ortho and para positions, enhances the rate of SNAr by stabilizing the negatively charged Meisenheimer intermediate. Halopyridines are common substrates for these reactions.[7] The reactivity of halogens as leaving groups generally follows the trend F > Cl > Br > I.[7]

Experimental Protocols

Accurate determination of the electronic parameters of substituted pyridines is crucial for quantitative structure-activity relationship (QSAR) studies. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the substituted pyridine with a standardized acid, while monitoring the pH.

Protocol:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of the substituted pyridine in deionized water. If the compound is not water-soluble, a co-solvent such as ethanol or DMSO may be used, but the pKa value will be an apparent pKa.

-

Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place 25.0 mL of the substituted pyridine solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the HCl solution in small increments (e.g., 0.1 mL) from a burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has dropped significantly (e.g., to pH 2).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the pyridine has been protonated).

-

Measurement of Reaction Kinetics for Hammett Analysis

To determine Hammett σ values, the rates of a reaction for a series of substituted pyridines are compared to the rate of the unsubstituted pyridine. A classic example is the rate of quaternization with an alkyl halide.

Protocol:

-

Reaction Setup:

-

Prepare equimolar solutions (e.g., 0.05 M) of a series of 4-substituted pyridines and a reactive alkyl halide (e.g., methyl iodide) in a suitable solvent (e.g., acetone).

-

Maintain a constant temperature using a thermostatted water bath.

-

-

Monitoring the Reaction:

-

At timed intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction by adding the aliquot to a solution containing a reagent that reacts with the remaining alkyl halide (e.g., silver nitrate solution to precipitate AgI).

-

Alternatively, the reaction can be monitored in situ using a technique such as ¹H NMR spectroscopy by following the disappearance of the reactant peaks and the appearance of the product peaks.

-

-

Data Analysis:

-

Determine the rate constant (k) for each substituted pyridine using the appropriate integrated rate law (typically second-order for this reaction).

-

Plot log(k/k₀) (where k₀ is the rate constant for unsubstituted pyridine) against the known σ values for other reaction series to determine the reaction constant (ρ). This allows for the calculation of unknown σ values.

-

Conclusion

The electronic effects of substituents on the pyridine ring are a multifaceted and critical aspect of its chemistry. A thorough understanding of inductive and resonance effects, quantified by parameters such as Hammett constants and pKa values, is indispensable for researchers in the chemical sciences. By leveraging this knowledge, it is possible to rationally design and synthesize novel pyridine derivatives with finely tuned properties for a wide range of applications, from life-saving pharmaceuticals to advanced materials. The experimental protocols outlined in this guide provide a framework for the systematic investigation and application of these fundamental principles.

References

-

Pyridine - Wikipedia. Wikipedia. [Link]

-

An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.* The Journal of Physical Chemistry A. [Link]

-

EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]

-

Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]

-

(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

Electrophilic substitution on pyridine. Química Organica.org. [Link]

-

Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]

-

Nucleophilic substitution of pyridine. YouTube. [Link]

-

Why nucleophilic substitution in pyridine favours at position-2? Quora. [Link]

-

Reactivity of Pyridine-N-Oxide. YouTube. [Link]

-

Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Thieme. [Link]

Sources

- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. aklectures.com [aklectures.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. quora.com [quora.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. thieme-connect.com [thieme-connect.com]

The Versatile Heterocyclic Scaffold: A Technical Guide to 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity

In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of novel molecular architectures. Among these, 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine stands out as a particularly valuable scaffold. Its pyridine core, adorned with three distinct functional groups—a primary amine, a bromine atom, and a tertiary dimethylamino group—offers a rich platform for selective, multi-directional synthesis. Pyridine derivatives are foundational components in a vast array of natural products and pharmaceuticals, making the development of efficient synthetic routes to functionalized intermediates like this one a critical endeavor.[1][2]

This guide provides an in-depth examination of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine, detailing its synthesis, chemical reactivity, and application in advanced organic synthesis. The strategic positioning of its functional groups allows for a diverse range of chemical transformations, positioning it as a preferred building block for constructing complex molecules with potential therapeutic or material applications.[3]

Core Characteristics and Physicochemical Properties

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 813425-36-4 | [4] |

| Molecular Formula | C₇H₁₀BrN₃ | [4] |

| Molecular Weight | 216.08 g/mol | [4] |

| Appearance | Solid (Typical) | N/A |

| Storage | Room temperature, inert atmosphere, dark place | [4] |

Synthesis Pathway: A Self-Validating Protocol

The synthesis of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and high yield. The most logical pathway involves the sequential functionalization of a pyridine ring, culminating in the reduction of a nitro group to the target primary amine. This final reduction step is critical; the choice of reducing agent must be compatible with the existing bromo and dimethylamino substituents.

A plausible and efficient synthesis begins with a precursor like 2-amino-5-bromopyridine. The key transformations include nitration, introduction of the dimethylamino group, and finally, the selective reduction of the nitro group.